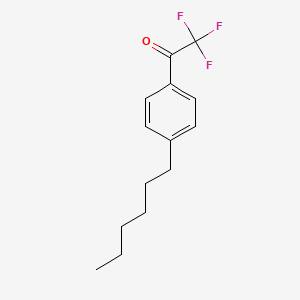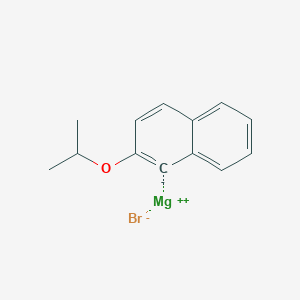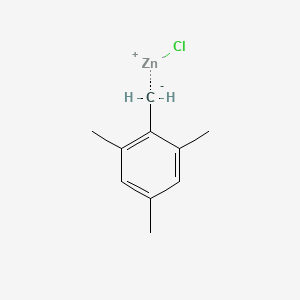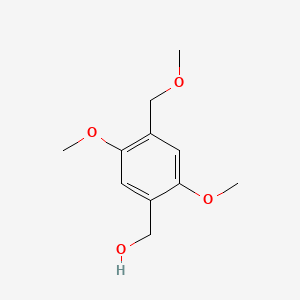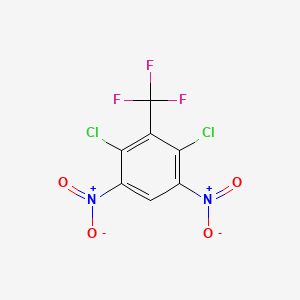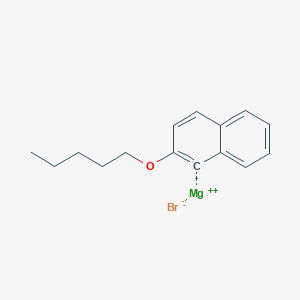
(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide: is an organomagnesium compound, commonly known as a Grignard reagent. It is used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C15H17BrMgO and a molecular weight of 317.5077 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide typically involves the reaction of 2-(N-Pentyloxy)naphthalene with magnesium in the presence of a bromine source. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent purity, and reaction time to prevent side reactions and degradation of the product .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides such as alkyl bromides or chlorides.
Solvents: Anhydrous THF or 2-MeTHF are typically used.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Formed from substitution reactions with halides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: Used in the formation of complex organic molecules through carbon-carbon bond formation.
Catalysis: Acts as a catalyst in certain organic reactions.
Biology and Medicine:
Drug Development: Used in the synthesis of pharmaceutical intermediates.
Biochemical Research: Helps in the study of biochemical pathways involving magnesium ions.
Industry:
Material Science: Used in the synthesis of materials with specific properties.
Polymer Chemistry: Involved in the production of polymers with unique characteristics.
Wirkmechanismus
The mechanism of action of (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide involves the formation of a carbon-magnesium bond . This bond is highly reactive and acts as a nucleophile, attacking electrophilic centers in other molecules. The compound can form new carbon-carbon bonds, making it a valuable reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- Phenylmagnesium Bromide
- Ethylmagnesium Bromide
- Butylmagnesium Bromide
Comparison:
- Reactivity: (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide is more reactive due to the presence of the naphthalene ring, which stabilizes the magnesium center.
- Selectivity: Offers higher selectivity in reactions involving aromatic compounds.
- Applications: More versatile in the synthesis of complex organic molecules compared to simpler Grignard reagents .
Eigenschaften
IUPAC Name |
magnesium;2-pentoxy-1H-naphthalen-1-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17O.BrH.Mg/c1-2-3-6-11-16-15-10-9-13-7-4-5-8-14(13)12-15;;/h4-5,7-10H,2-3,6,11H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTBXLOMBBMREF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-2-(4-chlorobenzenesulfonyl)-3-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enenitrile](/img/structure/B6360397.png)
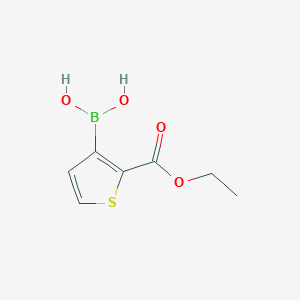
![6-[4-(3-Chloro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360407.png)
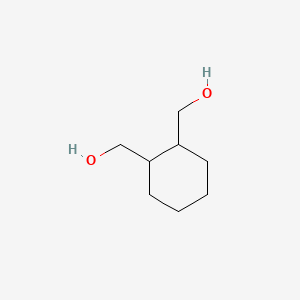
![6-[4-(3-Fluoro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360420.png)
![6-[4-(4-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360437.png)
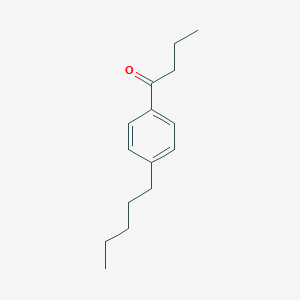
![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)
